molecular formula C6H10O<br>(CH3)2C=CH-COCH3<br>C6H10O B046562 Mesityl oxide CAS No. 141-79-7

Mesityl oxide

Cat. No. B046562
CAS RN: 141-79-7
M. Wt: 98.14 g/mol
InChI Key: SHOJXDKTYKFBRD-UHFFFAOYSA-N
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Description

Mesityl oxide is a α,β-unsaturated ketone, also known as 4-methylpent-3-en-2-one . It is a colorless, volatile liquid with a honey-like odor .


Synthesis Analysis

Mesityl oxide is synthesized from acetone through a one-step process . The process involves a combination technique of series connection of a fixed-bed reactor and a molecular sieve adsorption dehydration tank . The acetone used as a reaction raw material undergoes condensation reaction to generate mesityl oxide and water . The unreacted acetone is circulated back to the reactor .


Molecular Structure Analysis

Mesityl oxide has the molecular formula CH3C(O)CH=C(CH3)2 . The molecule contains a total of 16 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 ketone .


Chemical Reactions Analysis

Mesityl oxide is used in the production of methyl isobutyl ketone by hydrogenation . Further hydrogenation gives 4-methyl-2-pentanol (methyl isobutyl carbinol) . It is also involved in the aldol condensation of citral with acetone .


Physical And Chemical Properties Analysis

Mesityl oxide is an oily, colorless to light-yellow liquid with a peppermint- or honey-like odor . It has a molar mass of 98.145 g/mol . Its boiling point is 266°F and its freezing point is -52°F . It is soluble in most organic solvents and has a solubility of 3% in water .

Mechanism of Action

Target of Action

Mesityl oxide, also known as 4-Methyl-3-penten-2-one, is primarily used as a solvent and in the production of other chemicals

Mode of Action

Mesityl oxide is an α,β-unsaturated ketone . It is used in chemical reactions as a solvent or as a reactant itself. For instance, it is used in the production of methyl isobutyl ketone by hydrogenation . In this process, mesityl oxide interacts with hydrogen in the presence of a catalyst to form methyl isobutyl ketone .

Biochemical Pathways

Mesityl oxide is involved in several chemical reactions. One such reaction is the aldol condensation of acetone to give diacetone alcohol, which readily dehydrates to give mesityl oxide . Another reaction involves the zinc chloride-catalyzed condensation of mesityl oxide with ethyl acetoacetate .

Pharmacokinetics

It’s known that mesityl oxide is a volatile liquid, indicating that it could be rapidly absorbed and distributed if it were to enter the body .

Result of Action

The primary result of mesityl oxide’s action in industrial processes is the production of other chemicals. For example, it is used in the production of methyl isobutyl ketone, a solvent used in many industries . Further hydrogenation of mesityl oxide gives 4-methyl-2-pentanol (methyl isobutyl carbinol) .

Action Environment

The action of mesityl oxide is influenced by environmental factors such as temperature and pressure. For instance, the aldol condensation reaction in which it is involved is temperature-dependent . Additionally, mesityl oxide is a flammable liquid, and its reactivity can be influenced by the presence of ignition sources .

Safety and Hazards

Inhalation of mesityl oxide causes irritation of the nose and throat, headache, dizziness, and difficult breathing . Contact with the liquid or concentrated vapor causes severe eye irritation . The liquid irritates the skin and ingestion causes irritation of the mouth and stomach .

Future Directions

Mesityl oxide is a high-value chemical with applications in organic synthesis and the production of high-octane additives to liquid fuels . The development of alternative routes using renewable raw materials and solid catalysts is one of the main challenges of chemical engineering .

properties

IUPAC Name

4-methylpent-3-en-2-one
Source PubChem
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InChI

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJXDKTYKFBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O, Array
Record name MESITYL OXIDE
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DSSTOX Substance ID

DTXSID1029170
Record name 4-Methylpent-3-en-2-one
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Molecular Weight

98.14 g/mol
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Physical Description

Mesityl oxide appears as a colorless, oily liquid with a pungent honey-like odor. Flash point 87 °F. Less dense than water and slightly soluble in water. Vapors heavier than air. Used in paint removers, as a solvent for plastics, and as an insect repellent., Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. DARKENS ON STANDING., Colourless oily liquid; unpleasant grassy-green or pungent, acrylic odour, Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor.
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Boiling Point

266 °F at 760 mmHg (USCG, 1999), 130 °C at 760 mm Hg, 130 °C, 266 °F
Record name MESITYL OXIDE
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Flash Point

73 °F (USCG, 1999), 31 °C, 87 °F (31 °C) (Closed cup), 25 °C c.c., 87 °F
Record name MESITYL OXIDE
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Record name MESITYL OXIDE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

3 % (NIOSH, 2023), Sol in about 30 parts water; miscible with most org liq, Miscible in ethanol, ethyl ether, SLIGHTLY SOL IN PROPYLENE GLYCOL, In water, 28,900 mg/L at 20 °C, 28.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 3.0 (moderate), slightly soluble inwater; miscible in organic solvents, Miscible at room temperature (in ethanol), 3%
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.853 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8592 at 15 °C/4 °C, Bulk density = 7.1 lb/gal at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03, 0.862-0.868, 0.853 at 68 °F, (59 °F): 0.86
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.4 (Air = 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

9 mmHg (NIOSH, 2023), 8.21 [mmHg], 8.21 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

4-Methyl-4-penten-2-one is the precursor of methyl isobutyl ketone ... and can be produced from acetone in a single- or a two-step process. Pure mesityl oxide is obtained by azeotropic distillation of the crude water-containing product. Subsequent purification by removal of the accompanying impurities, such as mesitylene and phorone ... is effected by distillation.
Record name MESITYL OXIDE
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Product Name

Mesityl oxide

Color/Form

Oily, colorless to light-yellow liquid

CAS RN

141-79-7
Record name MESITYL OXIDE
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Melting Point

-51 °F (USCG, 1999), -59 °C, MP: -41.5 °C (also reported as -59 °C); can be made to crystallize at low temp in petroleum ether, -41.5 °C, -52 °F
Record name MESITYL OXIDE
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Synthesis routes and methods I

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods II

Procedure details

Sodium (30 g.) was dissolved in liquid ammonia (1,500 ml.) and acetylene was passed through the solution until the blue color was discharged. Magnesium turnings (10 g.) were added and the mixture was stirred for 18 hours while acetylene was passed slowly through it. During this period, almost all the magnesium dissolved. A solution of mesityloxide (10.7 g.) in diethyl ether (300 ml.) was cooled to -20° to -40° C. and was added to the reaction mixture over a period of about 5 minutes. The mixture was stirred for 5 hours, the ammonia was evaporated until the temperature of the residue reached -20° C., and the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which was maintained at -5° to +15° C. The etheral layer was separated and the aqueous phase was extracted with two portions of diethyl ether (100 ml. each). The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.), then dried over sodium sulfate and the ether removed by distillation at atmospheric pressure. Distillation of the residue at 25°-34° C./3 mmHg yielded 3,5-dimethylhex-4-en-1-yn-3-ol (57.3 g.) and mesityl oxide (30.0 g.). The conversion of mesityl oxide was thus 72.0% and the yield of product 58.8%.
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Synthesis routes and methods III

Procedure details

10 g of acetone, 2 g of cobalt bromide (CoBr.6H2O), 2 g of triphenylphosphine and 5 g of N-methyl-2-pyrrolidone were added to a shaking-type, stainless steel autoclave having a net capacity of 100 ml, and a mixed gas of hydrogen and carbon monoxide (molar ratio of H2 /CO=1) were introduced thereto under a pressure of 180 kg/cm2 gage, and reaction was carried out at 250° C. for two hours. As a result, a selectivity to methylisobutylketone of 75% was obtained with an acetone conversion of 48.6% by mole. In addition, isopropanol, methylpentylketone, diisobutylketone, mesityl oxide, etc. were formed as by-products.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Mesityl oxide
Reactant of Route 2
Mesityl oxide
Reactant of Route 3
Mesityl oxide
Reactant of Route 4
Mesityl oxide
Reactant of Route 5
Reactant of Route 5
Mesityl oxide
Reactant of Route 6
Reactant of Route 6
Mesityl oxide

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